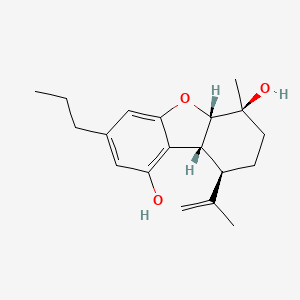
(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol is a complex organic compound with a unique structure that includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, functional group modifications, and stereoselective synthesis to ensure the correct spatial arrangement of atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Functional groups in the compound can be substituted with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-
- ®-1-methyl-5-(1-methylethenyl)cyclohexene
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate
Uniqueness
(5aS)-5abeta,6,7,8,9,9abeta-Hexahydro-6alpha-methyl-9beta-(1-methylethenyl)-3-propyl-1,6-dibenzofurandiol is unique due to its specific structural features, such as the arrangement of rings and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(5aS,6S,9R,9aR)-6-methyl-9-prop-1-en-2-yl-3-propyl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol |
InChI |
InChI=1S/C19H26O3/c1-5-6-12-9-14(20)17-15(10-12)22-18-16(17)13(11(2)3)7-8-19(18,4)21/h9-10,13,16,18,20-21H,2,5-8H2,1,3-4H3/t13-,16+,18-,19-/m0/s1 |
Clé InChI |
SMXSKQNEQWKRKO-BIGGFVEDSA-N |
SMILES isomérique |
CCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O |
SMILES canonique |
CCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


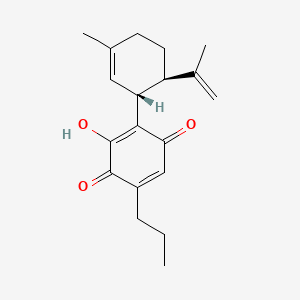
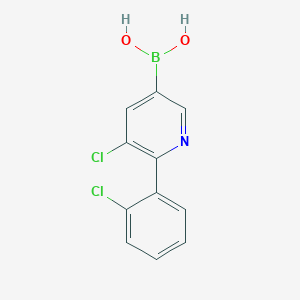

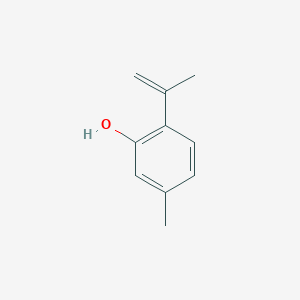
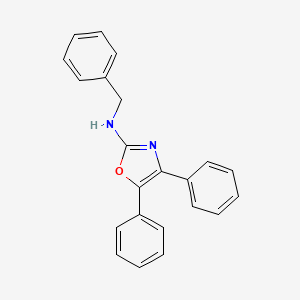

![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
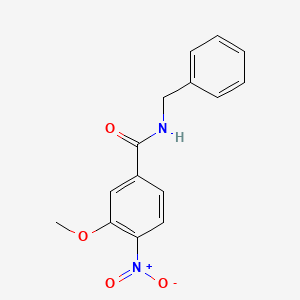
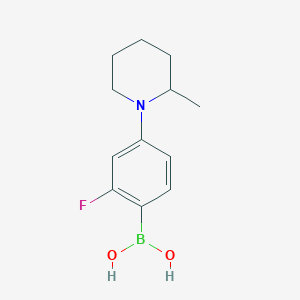
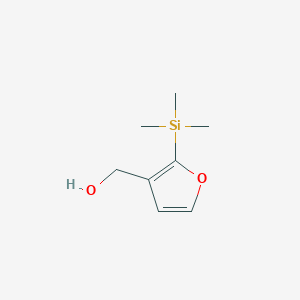
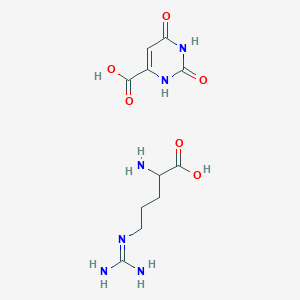
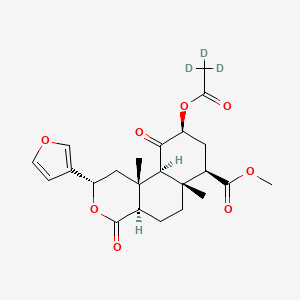

![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14079409.png)
